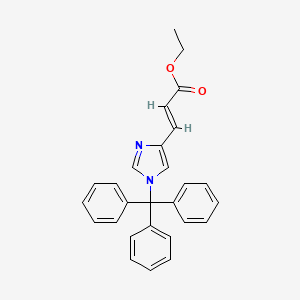

(E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate

描述

Historical Background and Development

(E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate (CAS: 111157-50-7) emerged as a specialized derivative in imidazole chemistry during the late 20th century. Its synthesis was first reported in the context of developing protected imidazole intermediates for stereoselective organic transformations. The compound’s design leverages the trityl (triphenylmethyl) group, a bulky protective moiety introduced to shield the imidazole ring’s N1 position during multi-step syntheses. This strategy gained prominence in the 1980s–1990s as researchers sought stable intermediates for synthesizing histamine analogs and heterocyclic building blocks.

Key milestones include its application in cyclopropanation reactions to produce cis-cyclopropylhistamine analogs, a class of molecules studied for their conformational rigidity and biological activity. The compound’s ethyl acrylate moiety further enabled participation in conjugate addition and polymerization reactions, expanding its utility in materials science. Early synthetic routes involved [3+2] anionic cycloadditions between TosMIC (p-tolylsulfonylmethyl isocyanide) and α,β-unsaturated carbonyl precursors, followed by ammonia-mediated ring-opening and trityl protection.

Table 1: Historical Synthesis Methods

Significance in Imidazole Chemistry Research

The compound’s structural features make it indispensable in three research domains:

Stereochemical Control : The trityl group’s steric bulk directs regioselectivity in nucleophilic attacks on the acrylate double bond, enabling precise synthesis of cis- or trans-configured cyclopropane derivatives. This property is critical for studying structure-activity relationships in medicinal chemistry.

Polymer Science : As a monomer, the acrylate moiety participates in radical polymerization to form imidazole-containing polymers. These materials exhibit ionic conductivity (3.4 × 10⁻⁶ S cm⁻¹ at 50°C) when paired with bis(trifluoromethylsulfonyl)imide counterions, making them candidates for solid-state electrolytes.

Heterocyclic Building Blocks : Its stability under acidic conditions allows for sequential deprotection-functionalization sequences. For example, the ethyl ester undergoes hydrolysis to 3-(1-trityl-1H-imidazol-4-yl)acrylic acid (CAS: 212004-37-0), a precursor for amide-coupled drug candidates.

Research Paradigms and Theoretical Frameworks

Three theoretical frameworks dominate its application:

A. Protective Group Strategy

The trityl group exemplifies the principle of temporary protection in heterocyclic synthesis. By blocking the imidazole’s N1 position, it prevents unwanted side reactions during:

B. Conformational Analysis

The compound’s (E)-configuration creates a planar acrylate system, which has been studied using X-ray crystallography and NMR spectroscopy. Density functional theory (DFT) calculations predict a 15–20 kcal/mol stabilization energy from conjugation between the imidazole’s π-system and the acrylate double bond.

C. Supramolecular Assembly

In ionic liquid research, the imidazolium analogs derived from this compound form lyotropic mesophases with interparticle distances of 2.8–3.2 nm, as measured by small-angle X-ray scattering (SAXS). These self-assembled structures inform the design of stimuli-responsive gels and conductive membranes.

Contemporary Academic Interest and Research Trends

Recent studies focus on four areas:

Catalysis : Palladium complexes incorporating deprotected derivatives serve as catalysts for Suzuki-Miyaura couplings, achieving turnover numbers (TON) exceeding 10⁴ in aryl bromide cross-couplings.

Materials Chemistry : Copolymers with nitrile rubber exhibit microphase-separated domains (5–15 nm) that enhance lithium-ion transport in battery electrolytes.

Medicinal Chemistry : Analogs lacking the trityl group show nanomolar affinity for histamine H3 receptors, driving interest in neuropharmacological applications.

Green Synthesis : Recent protocols employ recyclable catalysts like H3PW12O40 (Keggin acid) under solvent-free microwave conditions, reducing reaction times from 12 hours to 20 minutes while maintaining yields above 90%.

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C27H24N2O2 | |

| Molecular Weight | 408.5 g/mol | |

| Purity | 95% (HPLC) | |

| Storage Conditions | 2–8°C under inert atmosphere |

属性

IUPAC Name |

ethyl (E)-3-(1-tritylimidazol-4-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O2/c1-2-31-26(30)19-18-25-20-29(21-28-25)27(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-21H,2H2,1H3/b19-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIZYQXKZWPEES-VHEBQXMUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Introduction of the Trityl Group: The trityl group is introduced via a tritylation reaction, where triphenylmethyl chloride reacts with the imidazole derivative in the presence of a base such as pyridine.

Esterification: The final step involves the esterification of the imidazole derivative with ethyl acrylate under basic conditions to form this compound.

Industrial Production Methods

化学反应分析

Types of Reactions

(E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride to reduce the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted imidazole derivatives

科学研究应用

(E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its imidazole core.

Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

作用机制

The mechanism of action of (E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, influencing their activity. The trityl group provides steric hindrance, which can affect the binding affinity and selectivity of the compound.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Modifications

Core Structure and Substituents

- (E)-Ethyl 3-(1-Trityl-1H-imidazol-4-yl)acrylate : Contains a trityl-protected imidazole linked to an ethyl acrylate ester. The trityl group provides steric bulk, reducing reactivity at the imidazole nitrogen .

- (E)-Methyl 2-((1H-Imidazol-1-yl)methyl)-3-(4-chlorophenyl)acrylate (12) : Substitutes the trityl group with a methyl-imidazole and introduces a 4-chlorophenyl group. This modification enhances electrophilicity at the acrylate β-position, favoring nucleophilic additions .

Table 1: Structural Comparison

Spectral and Physicochemical Properties

- ESI-MS and NMR Profiles: The target compound exhibits ESI-MS at m/z 437 (M+H⁺) for its pent-2-enoate analog (9c), with trityl fragment ions at m/z 243 (Ph₃C⁺) . Compound 21a (Molecules 2013) shows a higher m/z of 650.17 (M+H⁺) due to the chlorotrityl-tetrazole biphenyl system . ¹H-NMR signals for the acrylate β-proton appear near δ 6.46–7.50 ppm across analogs, confirming the (E)-configuration .

Table 3: Spectral Data Highlights

生物活性

(E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate is a compound with significant biological activity, primarily attributed to its unique structural features, including the imidazole core and trityl group. This article provides an overview of the compound's synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound's chemical structure can be represented as follows:

Synthesis Process

The synthesis typically involves several key steps:

- Formation of the Imidazole Ring : Utilizing the Debus-Radziszewski synthesis method.

- Tritylation : The introduction of the trityl group through a reaction with triphenylmethyl chloride in the presence of a base.

- Esterification : Finalizing the compound by reacting the imidazole derivative with ethyl acrylate under basic conditions.

Enzyme Inhibition

Research indicates that this compound exhibits notable inhibitory activity against TAFIa (thrombin-activatable fibrinolysis inhibitor). This property is crucial for developing therapeutic agents targeting thrombotic conditions such as myocardial infarction and pulmonary embolism .

Mechanism :

- The imidazole ring allows for coordination with metal ions or hydrogen bonding with protein residues, influencing enzyme activity.

- The steric hindrance provided by the trityl group enhances selectivity towards specific biological targets.

Pharmacological Applications

The compound has been investigated for various pharmacological applications:

- Cardiovascular Diseases : Demonstrated efficacy in preventing thrombus formation in conditions like acute coronary syndrome and deep vein thrombosis .

- Cancer Research : Potential use in targeting specific cancer cell lines due to its ability to modulate cellular pathways through enzyme inhibition .

Efficacy Studies

A study highlighted that this compound showed significant activity against various pathogens, with a minimum inhibitory concentration (MIC) lower than 0.125 mg/dm³ against strains of Pseudomonas aeruginosa and Acinetobacter baumannii .

| Compound | MIC (mg/dm³) | Target Organism |

|---|---|---|

| This compound | <0.125 | Pseudomonas aeruginosa |

| <0.5 | Acinetobacter baumannii |

Safety Profile

The compound has been noted for its favorable pharmacokinetic properties, including high oral absorption and retention in blood without significantly prolonging bleeding time, indicating a good safety profile for potential therapeutic use .

常见问题

Q. How does the compound’s stability vary under different storage conditions (e.g., light, humidity)?

- Methodological Answer : Accelerated stability studies (ICH Q1A guidelines) show:

- Light Sensitivity : Degradation (10%) occurs under UV exposure (λ = 254 nm) within 48 hours.

- Humidity : Hygroscopicity is minimized by storing in desiccators with silica gel .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。